(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid
Aldehydo-D-galacturonate, also known as D-galacturonic acid, belongs to the class of organic compounds known as glucuronic acid derivatives. Glucuronic acid derivatives are compounds containing a glucuronic acid moiety (or a derivative), which consists of a glucose moiety with the C6 carbon oxidized to a carboxylic acid. Aldehydo-D-galacturonate is soluble (in water) and a weakly acidic compound (based on its pKa). Aldehydo-D-galacturonate has been primarily detected in feces. Within the cell, aldehydo-D-galacturonate is primarily located in the cytoplasm. Aldehydo-D-galacturonate exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, aldehydo-D-galacturonate can be found in a number of food items such as cocoa bean, wild celery, sunflower, and okra. This makes aldehydo-D-galacturonate a potential biomarker for the consumption of these food products.
Aldehydo-D-galacturonic acid is a D-galacturonic acid. It is a conjugate acid of an aldehydo-D-galacturonate.
Aldehydo-D-galacturonic acid is a D-galacturonic acid. It is a conjugate acid of an aldehydo-D-galacturonate.
Brand Name:
Vulcanchem
CAS No.:
685-73-4
VCID:
VC0021497
InChI:
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)
SMILES:
C(=O)C(C(C(C(C(=O)O)O)O)O)O
Molecular Formula:
C6H10O7
Molecular Weight:
194.14 g/mol
(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid
CAS No.: 685-73-4
Main Products
VCID: VC0021497
Molecular Formula: C6H10O7
Molecular Weight: 194.14 g/mol
CAS No. | 685-73-4 |
---|---|
Product Name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid |
Molecular Formula | C6H10O7 |
Molecular Weight | 194.14 g/mol |
IUPAC Name | 2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
Standard InChI | InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13) |
Standard InChIKey | IAJILQKETJEXLJ-RSJOWCBRSA-N |
Isomeric SMILES | C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
SMILES | C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Canonical SMILES | C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Melting Point | 165.5 °C |
Physical Description | Solid |
Description | Aldehydo-D-galacturonate, also known as D-galacturonic acid, belongs to the class of organic compounds known as glucuronic acid derivatives. Glucuronic acid derivatives are compounds containing a glucuronic acid moiety (or a derivative), which consists of a glucose moiety with the C6 carbon oxidized to a carboxylic acid. Aldehydo-D-galacturonate is soluble (in water) and a weakly acidic compound (based on its pKa). Aldehydo-D-galacturonate has been primarily detected in feces. Within the cell, aldehydo-D-galacturonate is primarily located in the cytoplasm. Aldehydo-D-galacturonate exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, aldehydo-D-galacturonate can be found in a number of food items such as cocoa bean, wild celery, sunflower, and okra. This makes aldehydo-D-galacturonate a potential biomarker for the consumption of these food products. Aldehydo-D-galacturonic acid is a D-galacturonic acid. It is a conjugate acid of an aldehydo-D-galacturonate. |
Synonyms | (D)-galacturonic acid (DL)-galacturonic acid D-galacturonic acid DL-galacturonic acid galacturonic acid galacturonic acid, (alpha-D)-isomer galacturonic acid, (D)-isomer galacturonic acid, calcium, sodium salt, (D)-isomer galacturonic acid, D- galacturonic acid, DL- galacturonic acid, monosodium salt, (D)-isome |
Reference | 1: Kuivanen J, Penttilä M, Richard P. Metabolic engineering of the fungal D-galacturonate pathway for L-ascorbic acid production. Microb Cell Fact. 2015 Jan 8;14:2. doi: 10.1186/s12934-014-0184-2. PubMed PMID: 25566698; PubMed Central PMCID: PMC4299797. 2: Sloothaak J, Schilders M, Schaap PJ, de Graaff LH. Overexpression of the Aspergillus niger GatA transporter leads to preferential use of D-galacturonic acid over D-xylose. AMB Express. 2014 Aug 23;4:66. doi: 10.1186/s13568-014-0066-3. eCollection 2014. PubMed PMID: 25177540; PubMed Central PMCID: PMC4143577. 3: Wegener S, Bornik MA, Kroh LW. D-Galacturonic Acid: A Highly Reactive Compound in Nonenzymatic Browning. 2. Formation of Amino-Specific Degradation Products. J Agric Food Chem. 2015 Jul 22;63(28):6457-65. doi: 10.1021/acs.jafc.5b01121. Epub 2015 Jul 9. PubMed PMID: 26111613. 4: Zhang L, van Kan JA. Botrytis cinerea mutants deficient in D-galacturonic acid catabolism have a perturbed virulence on Nicotiana benthamiana and Arabidopsis, but not on tomato. Mol Plant Pathol. 2013 Jan;14(1):19-29. doi: 10.1111/j.1364-3703.2012.00825.x. Epub 2012 Sep 2. PubMed PMID: 22937823. 5: Biz A, Sugai-Guérios MH, Kuivanen J, Maaheimo H, Krieger N, Mitchell DA, Richard P. The introduction of the fungal D-galacturonate pathway enables the consumption of D-galacturonic acid by Saccharomyces cerevisiae. Microb Cell Fact. 2016 Aug 18;15(1):144. doi: 10.1186/s12934-016-0544-1. PubMed PMID: 27538689; PubMed Central PMCID: PMC4990863. 6: Cybulska J, Brzyska A, Zdunek A, Woliński K. Simulation of force spectroscopy experiments on galacturonic acid oligomers. PLoS One. 2014 Sep 17;9(9):e107896. doi: 10.1371/journal.pone.0107896. eCollection 2014. PubMed PMID: 25229407; PubMed Central PMCID: PMC4168238. 7: Bornik MA, Kroh LW. D-Galacturonic acid as a highly reactive compound in nonenzymatic browning. 1. Formation of browning active degradation products. J Agric Food Chem. 2013 Apr 10;61(14):3494-500. doi: 10.1021/jf303855s. Epub 2013 Mar 26. PubMed PMID: 23495718. |
PubChem Compound | 152867 |
Last Modified | Nov 11 2021 |
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